An In-Depth Technical Guide to the Synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic Acid
An In-Depth Technical Guide to the Synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic Acid
Introduction
4-Methyl-6-(piperidin-1-yl)nicotinic acid is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid, a methyl group, and a piperidine moiety on the pyridine core, presents a unique scaffold for the exploration of novel pharmacophores. This guide provides a comprehensive overview of a robust synthetic route to this target molecule, designed for researchers, scientists, and professionals in drug development. The presented synthesis is a multi-step process commencing from readily available starting materials, with each step detailed to ensure reproducibility and scalability.
Overall Synthetic Strategy
The synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid is strategically designed in a five-step sequence. The pathway commences with the synthesis of a key heterocyclic precursor, 4-hydroxy-6-methyl-2-pyrone, which is then converted to the corresponding nicotinic acid derivative. Subsequent functional group manipulations, including esterification and halogenation, set the stage for the crucial nucleophilic aromatic substitution with piperidine. The synthesis culminates in the hydrolysis of the ester to yield the final carboxylic acid.
Caption: Overall synthetic workflow for 4-Methyl-6-(piperidin-1-yl)nicotinic acid.
Detailed Experimental Protocols
Part 1: Synthesis of Key Intermediates
Step 1: Synthesis of 4-Hydroxy-6-methyl-2-pyrone
The synthesis begins with the acid-catalyzed cyclization of dehydroacetic acid. This reaction provides a straightforward entry to the 4-hydroxy-2-pyrone scaffold, a versatile building block for various heterocyclic compounds.[1][2]
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Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dehydroacetic acid (1.0 eq).
-
Carefully add concentrated sulfuric acid (93-95%) in a weight ratio of approximately 2:1 (H₂SO₄:dehydroacetic acid).[1]
-
Heat the reaction mixture to 95-105°C with stirring for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
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The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried to afford 4-hydroxy-6-methyl-2-pyrone.
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Step 2: Synthesis of 4-Hydroxy-6-methylnicotinic Acid
The pyrone ring is then converted to the pyridine core through a ring-opening and re-cyclization cascade initiated by ammonia. This reaction is a classic transformation for the synthesis of hydroxynicotinic acid derivatives.[3]
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Protocol:
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In a pressure vessel, suspend 4-hydroxy-6-methyl-2-pyrone (1.0 eq) in aqueous ammonium hydroxide (28-30%).
-
Seal the vessel and heat the mixture to 140-150°C for 4-6 hours.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to an open beaker and heat on a steam bath to evaporate excess ammonia.
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Cool the solution and acidify with concentrated hydrochloric acid to a pH of 3-4.
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The precipitated product is collected by filtration, washed with cold water, and dried to yield 4-hydroxy-6-methylnicotinic acid.
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Step 3: Synthesis of Methyl 4-hydroxy-6-methylnicotinate
To facilitate the subsequent halogenation and nucleophilic substitution steps, the carboxylic acid is protected as a methyl ester. A peptide coupling agent-mediated esterification is employed for high efficiency.[4]
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Protocol:
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Suspend 4-hydroxy-6-methylnicotinic acid (1.0 eq, 200 mmol) in a mixture of dichloromethane (DCM, 250 mL) and methanol (MeOH, 250 mL).[4]
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To this suspension, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 eq, 220 mmol) and 4-dimethylaminopyridine (DMAP, 0.05 eq, 10 mmol) at room temperature.[4]
-
Heat the mixture to reflux and stir until the starting material is completely consumed as monitored by TLC.[4]
-
Cool the reaction mixture and concentrate under reduced pressure.
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The residue is purified by silica gel column chromatography (eluent: DCM/MeOH = 20:1) to give methyl 4-hydroxy-6-methylnicotinate.[4]
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Step 4: Synthesis of Methyl 4-bromo-6-methylnicotinate
The hydroxyl group at the 4-position is converted to a bromine atom, a good leaving group for the subsequent nucleophilic aromatic substitution. Phosphorus oxybromide is an effective reagent for this transformation.[4]
-
Protocol:
-
Dissolve methyl 4-hydroxy-6-methylnicotinate (1.0 eq, 150 mmol) in DCM (150 mL) and cool the solution to 0°C in an ice bath.[4]
-
Add phosphorus oxybromide (POBr₃, 1.5 eq, 225 mmol) portion-wise, maintaining the temperature at 0°C.[4]
-
After the addition is complete, warm the reaction mixture to 35°C and stir until the starting material has been consumed (monitored by TLC).[4]
-
Concentrate the reaction mixture under reduced pressure.
-
Cool the residue to 0°C and carefully quench by the dropwise addition of ethanol followed by a saturated aqueous solution of NaHCO₃ until gas evolution ceases.[4]
-
Extract the product with DCM (3 x 80 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
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The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 4:1) to afford methyl 4-bromo-6-methylnicotinate as a yellow solid.[4]
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Part 2: Synthesis and Characterization of the Final Product
Step 5: Synthesis of Methyl 4-methyl-6-(piperidin-1-yl)nicotinate
This pivotal step involves the nucleophilic aromatic substitution of the bromo-substituent with piperidine. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this reaction.
Caption: Mechanism of the nucleophilic aromatic substitution (SNAr) reaction.
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Protocol:
-
In a sealed tube, dissolve methyl 4-bromo-6-methylnicotinate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP).
-
Add piperidine (2.0-3.0 eq) to the solution. The excess piperidine also acts as a base to neutralize the HBr formed during the reaction.
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield methyl 4-methyl-6-(piperidin-1-yl)nicotinate.
-
Step 6: Synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid
The final step is the saponification of the methyl ester to the desired carboxylic acid. Basic hydrolysis is a reliable method for this transformation.[5][6]
-
Protocol:
-
Dissolve methyl 4-methyl-6-(piperidin-1-yl)nicotinate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH) and heat the mixture to reflux for 2-4 hours.[7][8]
-
Monitor the hydrolysis by TLC until the starting ester is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or DCM to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl to a pH of 6-7 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-Methyl-6-(piperidin-1-yl)nicotinic acid.
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Characterization Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Data (δ, ppm) | Expected ¹³C NMR Data (δ, ppm) |
| Methyl 4-hydroxy-6-methylnicotinate | C₈H₉NO₃ | 167.16 | (D₂O): 8.15 (s, 1H), 6.16 (s, 1H), 3.70 (s, 3H), 2.16 (s, 3H).[4] | (D₂O): 177.6, 166.2, 150.2, 143.8, 118.6, 114.8, 52.0, 17.8.[4] |
| Methyl 4-bromo-6-methylnicotinate | C₈H₈BrNO₂ | 230.06 | (CDCl₃): 8.79 (s, 1H), 7.40 (s, 1H), 3.85 (s, 3H), 2.47 (s, 3H).[4] | (CDCl₃): 164.6, 162.4, 151.4, 133.0, 128.7, 124.6, 52.5, 24.0.[4] |
| Methyl 4-methyl-6-(piperidin-1-yl)nicotinate | C₁₄H₂₀N₂O₂ | 248.32 | (CDCl₃, predicted): ~8.8 (s, 1H), ~6.5 (s, 1H), 3.8 (s, 3H), ~3.5 (t, 4H), 2.3 (s, 3H), ~1.6 (m, 6H). | (CDCl₃, predicted): ~166, ~160, ~158, ~148, ~110, ~105, 52.0, 46.0, 26.0, 24.5, 18.0. |
| 4-Methyl-6-(piperidin-1-yl)nicotinic acid | C₁₃H₁₈N₂O₂ | 234.29 | (DMSO-d₆, predicted): ~13.0 (br s, 1H), ~8.7 (s, 1H), ~6.6 (s, 1H), ~3.5 (t, 4H), 2.2 (s, 3H), ~1.5 (m, 6H). | (DMSO-d₆, predicted): ~167, ~161, ~159, ~149, ~111, ~106, 45.5, 25.5, 24.0, 17.5. |
References
Sources
- 1. CA1166646A - Process for the preparation of 4-hydroxy-6-methyl-2- pyrone - Google Patents [patents.google.com]
- 2. 4-Hydroxy-6-methyl-2-pyrone synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Hydroxy-6-methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
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